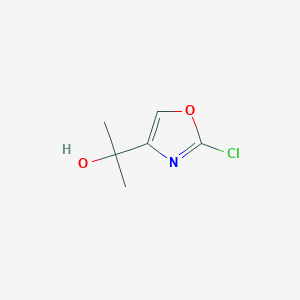

2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL

説明

Structure

3D Structure

特性

IUPAC Name |

2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMNNPBCEDQYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=COC(=N1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393584-83-2 | |

| Record name | 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Chloro 1,3 Oxazol 4 Yl Propan 2 Ol and Its Key Intermediates

De Novo Synthesis of the Oxazole (B20620) Ring System Incorporating Chloro and Propan-2-ol Moieties

Building the heterocyclic core from acyclic precursors allows for the direct installation of desired functionalities. Several classical and modern synthetic reactions can be adapted for this purpose.

Cyclocondensation Approaches

Cyclocondensation reactions are fundamental to oxazole synthesis, typically involving the reaction of two key building blocks to form the ring, accompanied by the elimination of a small molecule like water.

One of the most established methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com To generate the target structure, a key intermediate would be N-(1-(hydroxyimino)-3-hydroxy-3-methylbutan-2-yl)acetamide or a related derivative, which upon treatment with a dehydrating agent like sulfuric acid or phosphorus oxychloride, would cyclize to form the oxazole ring. wikipedia.orgpharmaguideline.com

Another prominent method is the Fischer oxazole synthesis , which traditionally uses a cyanohydrin and an aldehyde under anhydrous acidic conditions. wikipedia.orgijpsonline.com An adaptation for the target compound might involve the reaction of a chloro-substituted cyanohydrin equivalent with a ketone or aldehyde precursor to the propan-2-ol group. wikipedia.org

The Bredereck reaction offers a pathway by reacting α-haloketones with amides. ijpsonline.comijpsonline.com For the synthesis of a precursor to the target molecule, one could envision the reaction of 1-chloro-3-hydroxy-3-methylbutan-2-one with chloroacetamide or a related amide, followed by cyclization to install the 2-chloro-oxazole core directly.

| Cyclocondensation Method | Key Precursors | Typical Reagents | Reference |

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | H₂SO₄, POCl₃ | wikipedia.orgsynarchive.com |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | wikipedia.orgijpsonline.com |

| Bredereck Reaction | α-Haloketone, Amide | Heat, Dehydrating agents | ijpsonline.comijpsonline.com |

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.gov

The van Leusen oxazole synthesis is a powerful MCR that utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to generate 5-substituted oxazoles. organic-chemistry.orgwikipedia.org While this reaction typically yields oxazoles unsubstituted at the 4-position, variations exist for creating 4,5-disubstituted oxazoles. mdpi.comnih.govorganic-chemistry.org A potential strategy could involve a modified van Leusen approach using a specialized isocyanide and a ketone precursor to the propan-2-ol moiety to construct the 4-substituted ring.

Strategies from Chloro-Substituted Precursors

Synthesizing the oxazole ring from starting materials that already contain the required chlorine atom is a direct and convergent approach. This strategy avoids the need for a separate, and potentially harsh, post-cyclization chlorination step.

For instance, a variation of the Robinson-Gabriel or Bredereck synthesis could employ a chloro-substituted amide. The reaction of an α-hydroxy or α-halo ketone containing the protected propan-2-ol group with 2-chloroacetamide (B119443) under dehydrating conditions could lead to the formation of the 2-chlorooxazole (B1317313) ring system. The choice of dehydrating agent is critical to avoid unwanted side reactions.

Approaches from Propanol-Containing Precursors

This strategy focuses on incorporating the 4-(propan-2-ol) moiety from the outset. A key starting material would be 1-amino-3-methylbutane-2,3-diol (B1528944) or a related amino alcohol derivative. Acylation of the amino group with a suitable chloroacetyl equivalent, followed by an oxidative cyclodehydration, could furnish the desired oxazole. The tertiary alcohol of the propan-2-ol group is generally robust but might require protection (e.g., as a silyl (B83357) ether) depending on the specific reagents and conditions used during the cyclization step to prevent undesired elimination or rearrangement reactions. An analogous synthesis in the imidazole (B134444) series involves reacting a dicarboxylate precursor with a Grignard reagent to form the 4-(1-hydroxy-1-methylethyl) group, a strategy that could be adapted for oxazole intermediates. chemicalbook.com

Functional Group Interconversions on Pre-formed Oxazole Scaffolds

An alternative to de novo synthesis is the modification of an existing oxazole ring. This approach is useful when the parent oxazole is readily accessible and can be selectively functionalized.

Introduction of the Chlorine Atom

The introduction of a chlorine atom at the C2 position of a pre-formed oxazole ring is a key transformation. The reactivity of the oxazole ring dictates that the C2 position is susceptible to metallation followed by quenching with an electrophilic chlorine source.

A common and effective method involves the conversion of an oxazol-2(3H)-one (also known as an oxazolone) intermediate into the corresponding 2-chlorooxazole. Oxazolones can be prepared from α-hydroxy ketones or related precursors. Treatment of the oxazol-2(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can effectively replace the carbonyl oxygen with two chlorine atoms, which upon workup yields the 2-chlorooxazole. This method is widely used for the synthesis of 2-chlorobenzoxazoles and can be applied to other oxazole systems. researchgate.net

| Precursor | Reagent | Product |

| Oxazol-2(3H)-one | POCl₃ or SO₂Cl₂ | 2-Chlorooxazole |

This transformation provides a reliable route to the 2-chloro substituent, which can then be followed by or preceded by the introduction of the propan-2-ol group at the C4 position to complete the synthesis of the target molecule.

Installation of the Propan-2-ol Side Chain

The introduction of the 2-hydroxypropan-2-yl (propan-2-ol) side chain at the C4 position of the 2-chloro-1,3-oxazole ring is a critical transformation. This step typically follows the formation of the core oxazole structure, which must be suitably functionalized at the C4 position to accept the incoming nucleophile. A common and effective strategy involves the use of organometallic reagents, particularly Grignard reagents, reacting with an electrophilic C4 substituent.

The general approach begins with a 2-chloro-1,3-oxazole-4-carboxylate or a related carbonyl derivative. The reaction with an excess of methylmagnesium halide (e.g., MeMgBr or MeMgCl) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether leads to the formation of the desired tertiary alcohol. The mechanism involves a double addition of the Grignard reagent to the carbonyl group of the ester. The first equivalent adds to form a ketone intermediate, which is highly reactive and immediately undergoes a second nucleophilic attack by another equivalent of the Grignard reagent. A final aqueous workup protonates the resulting alkoxide to yield the propan-2-ol side chain.

Key transformation:

Starting Material: Methyl 2-chloro-1,3-oxazole-4-carboxylate

Reagent: Methylmagnesium bromide (CH₃MgBr)

Product: 2-(2-Chloro-1,3-oxazol-4-yl)propan-2-ol

This method is highly efficient for creating tertiary alcohols from esters or ketones. The control of reaction conditions, such as low temperature and inert atmosphere, is crucial to prevent side reactions and ensure a high yield of the target compound.

Catalytic Methodologies in the Synthesis of 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes for the construction of complex molecules like substituted oxazoles. Both transition-metal and metal-free systems have been developed to facilitate the formation of the oxazole core and the introduction of its substituents.

Transition-metal catalysis is a cornerstone for the synthesis of substituted heterocycles, including 2,4-disubstituted oxazoles. researchgate.net These reactions enable the formation of carbon-carbon bonds with high precision and functional group tolerance. researchgate.net For a molecule like 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol, these methods are invaluable for constructing the oxazole framework from simpler precursors.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are particularly prominent. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For instance, a 2-chlorooxazole derivative functionalized at the C4 position with a bromine or triflate leaving group can be coupled with various organoboron (Suzuki) or organotin (Stille) reagents. researchgate.net This strategy allows for the modular construction of the 2,4-disubstituted ring system. Subsequent functionalization at the C4 position would then be required to install the propan-2-ol side chain.

The versatility of these methods allows for the synthesis of a wide array of oxazole derivatives by varying the coupling partners. researchgate.netmdpi.com

| Reaction Type | Catalyst/Ligand | Coupling Partners | Key Features |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Organoboron compounds (boronic acids/esters) + Organic halides | Mild conditions, high functional group tolerance, commercially available reagents. |

| Stille Coupling | Pd(PPh₃)₄ | Organostannanes + Organic halides | Tolerant of a wide range of functional groups, but toxicity of tin reagents is a concern. |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenes + Organic halides | Forms C-C bonds to sp² carbons, useful for introducing vinyl groups. mdpi.com |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkynes + Organic halides | Efficiently creates carbon-carbon bonds between sp and sp² carbons. researchgate.net |

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals to enhance sustainability and reduce costs. rsc.org Metal-free catalytic systems for oxazole synthesis often rely on iodine-mediated reactions or Brønsted/Lewis acid catalysis. rsc.orgresearchgate.net

One prominent metal-free approach involves the cyclization of α-acyloxyketones or related precursors, promoted by a catalyst like iodine. rsc.org These reactions proceed through an oxidative cyclization mechanism to form the oxazole ring. While these methods are powerful for creating the core heterocycle, the synthesis of a specifically 2,4-disubstituted oxazole requires careful selection of starting materials to control the substitution pattern. For the target molecule, a precursor would be needed that already contains the chloro-substituent and a group at the C4 position that can be converted into the propan-2-ol side chain. The development of these systems is a key area of research aimed at greener chemical processes. rsc.orgresearchgate.net

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted heterocycles. For 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol, the synthesis must selectively place the chlorine atom at the C2 position and the propan-2-ol group at the C4 position, leaving the C5 position unsubstituted.

The regioselectivity is often dictated by the choice of the initial cyclization strategy. For example, the reaction of an α-haloketone with a primary amide can lead to a 2,4-disubstituted oxazole, where the substituents are derived from the starting materials. Transition-metal catalyzed cross-coupling reactions also offer a high degree of regiocontrol. By using a di-halogenated oxazole, such as 2,4-dichlorooxazole, it is possible to selectively functionalize one position over the other by carefully choosing the catalyst and reaction conditions. For example, the C4 position of a 2-chloro-4-bromooxazole could be selectively coupled, leaving the C2-chloro group intact for potential further modification. researchgate.net Such strategies are essential for the unambiguous synthesis of the target compound.

Stereochemical Control in the Synthesis of Related Propanol (B110389) Derivatives

While 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol is an achiral molecule, the synthesis of structurally related chiral propanol derivatives necessitates stereochemical control. If the side chain were, for instance, a 1-phenylpropan-2-ol group, it would contain a stereocenter. Asymmetric synthesis techniques are employed to produce a single enantiomer of such chiral molecules.

Methods for achieving stereocontrol include:

Use of Chiral Catalysts: Transition metal complexes with chiral ligands can catalyze reactions, such as the addition of organometallic reagents to a carbonyl group, to produce one enantiomer in excess. Chiral vanadyl complexes, for example, have been used in the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes, demonstrating the potential for enantiocontrol in reactions forming C-O bonds adjacent to a stereocenter. acs.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Substrate-Controlled Synthesis: If the starting material already contains a stereocenter, it can influence the stereochemistry of newly formed centers.

These advanced synthetic strategies are crucial for preparing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Reactivity and Chemical Transformations of 2 2 Chloro 1,3 Oxazol 4 Yl Propan 2 Ol

Reactions Involving the Oxazole (B20620) Ring System

The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, rendering it susceptible to a variety of chemical transformations. The presence of a chlorine atom at the C2 position and an alkyl substituent at the C4 position significantly influences its reactivity profile.

Electrophilic Aromatic Substitution on the Oxazole Nucleus

Electrophilic aromatic substitution on the oxazole ring is generally considered a difficult reaction due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. pharmaguideline.comwikipedia.org When such reactions do occur, the substitution typically takes place at the C5 or C4 position, which are the most electron-rich centers. pharmaguideline.com For 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol, the C4 position is already substituted, leaving the C5 position as the most probable site for electrophilic attack.

Nucleophilic Attack on the Oxazole Ring

Nucleophilic substitution on the oxazole ring is also generally unfavorable. However, the presence of a good leaving group, such as the chlorine atom at the electron-deficient C2 position, makes this site susceptible to nucleophilic attack. pharmaguideline.comwikipedia.org The reactivity of 2-haloxazoles towards nucleophiles is a well-established phenomenon in heterocyclic chemistry.

The chlorine atom at the C2 position of 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The general scheme for this transformation is presented below:

A study on the reactivity of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides with N-, O-, and S-nucleophiles demonstrated the feasibility of such displacement reactions on the chloro-substituted oxazole core. researchgate.net While specific kinetic data for the title compound is not available, the reaction rates are expected to be influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Plausible Nucleophilic Substitution Reactions on 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol

| Nucleophile (Nu-H) | Reagent | Expected Product |

| Amine (R₂NH) | R₂NH | 2-(2-(Dialkylamino)-1,3-oxazol-4-yl)propan-2-ol |

| Alcohol (ROH) | NaOR | 2-(2-Alkoxy-1,3-oxazol-4-yl)propan-2-ol |

| Thiol (RSH) | NaSR | 2-(2-(Alkylthio)-1,3-oxazol-4-yl)propan-2-ol |

This table presents hypothetical reactions based on the known reactivity of 2-chlorooxazoles.

Ring-Opening and Rearrangement Reactions

The oxazole ring is known to be unstable in acidic media and can undergo ring cleavage. researchgate.net Under strongly acidic conditions, protonation of the nitrogen atom can facilitate nucleophilic attack by water or other nucleophiles, leading to the formation of acyclic products. For 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol, acidic hydrolysis could potentially lead to the formation of an acyclic amide derivative.

Furthermore, oxazoles can undergo rearrangement reactions, such as the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyloxazoles. wikipedia.org While not directly applicable to the title compound, it highlights the potential for skeletal transformations of the oxazole ring under specific conditions. Ring-opening can also be initiated by strong bases, which can deprotonate the ring, leading to a cascade of reactions. pharmaguideline.com

Transformations at the Propan-2-ol Moiety

The propan-2-ol substituent at the C4 position of the oxazole ring can undergo reactions typical of tertiary alcohols.

Oxidation and Reduction Pathways

Tertiary alcohols, such as the propan-2-ol moiety in the title compound, are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. pearson.com Attempted oxidation with strong oxidizing agents under harsh conditions would likely lead to the degradation of the oxazole ring rather than the oxidation of the alcohol.

Reduction of the tertiary alcohol is also not a typical transformation. However, under forcing conditions, cleavage of the C-O bond could potentially occur, though this is not a common or synthetically useful reaction.

Dehydration Reactions and Their Mechanistic Implications

The most significant reaction of the propan-2-ol moiety is acid-catalyzed dehydration to form an alkene. libretexts.org This elimination reaction typically proceeds through an E1 mechanism for tertiary alcohols. The reaction is initiated by the protonation of the hydroxyl group by an acid, forming a good leaving group (water). Departure of the water molecule generates a tertiary carbocation, which is then deprotonated by a weak base (such as water or the conjugate base of the acid) to form a double bond.

The product of this reaction would be 2-chloro-4-(prop-1-en-2-yl)-1,3-oxazole. The stability of the intermediate tertiary carbocation makes this reaction relatively facile.

Table 2: Comparison of Dehydration Conditions for Alcohols

| Alcohol Type | Typical Dehydration Conditions | Mechanism |

| Primary | Concentrated H₂SO₄, 170-180 °C | E2 |

| Secondary | Concentrated H₂SO₄, 100-140 °C | E1 |

| Tertiary | Dilute H₂SO₄, 25-80 °C | E1 |

This table provides a general overview of alcohol dehydration and is not specific to the title compound.

The electron-withdrawing nature of the 2-chloro-1,3-oxazole ring might influence the stability of the adjacent carbocation and thus affect the rate and conditions required for dehydration. However, specific studies on this aspect for the title compound are lacking.

Derivatization of the Hydroxyl Group

The tertiary hydroxyl group in 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol is a key functional handle for derivatization. Standard organic chemistry transformations can be employed to modify this group, thereby altering the molecule's physical and chemical properties. These reactions typically involve converting the hydroxyl group into esters, ethers, or silyl (B83357) ethers.

Common derivatizing agents for hydroxyl groups include acyl chlorides, organic anhydrides, and various isocyanates. researchgate.net For instance, reaction with an acyl chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. Similarly, sulfonyl chlorides can be used to form sulfonate esters. nih.gov The choice of reagent allows for the introduction of a wide variety of functional groups. researchgate.net

The process of derivatization can enhance the utility of the parent compound, for example, by adding an ionizable group to facilitate analysis by mass spectrometry or by introducing a protecting group to prevent the hydroxyl from reacting in subsequent synthetic steps. researchgate.net

Table 1: Examples of Hydroxyl Group Derivatization Reactions

| Reagent Class | Specific Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Acyl Halide | Acetyl Chloride | Acetate Ester | Pyridine, CH₂Cl₂, 0 °C to RT |

| Acid Anhydride | Acetic Anhydride | Acetate Ester | DMAP (cat.), Pyridine, RT |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | Tosylate Ester | Pyridine, 0 °C to RT |

| Silyl Halide | tert-Butyldimethylsilyl Chloride (TBDMSCl) | Silyl Ether | Imidazole (B134444), DMF, RT |

Reactivity of the Chlorine Atom on the Oxazole Ring

The chlorine atom at the C2 position of the oxazole ring is another primary site of reactivity. Its susceptibility to displacement and participation in coupling reactions makes it an invaluable feature for elaborating the core heterocyclic structure. The reactivity of halogens on the oxazole ring generally follows the order C2 > C4 > C5 for nucleophilic substitution, making the C2 position particularly activated. semanticscholar.org

Nucleophilic Displacement Reactions

The C2-chloro substituent can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the oxazole ring, which stabilizes the intermediate Meisenheimer-like complex.

A range of N-, O-, and S-based nucleophiles can be used to displace the chlorine atom. researchgate.net For example, reactions with amines (e.g., piperidine), alkoxides (e.g., sodium ethoxide), or thiolates can introduce new functional groups at the C2 position. rsc.org The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can be optimized to achieve high yields of the desired substitution products.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C2-chloro position of the oxazole is well-suited for these transformations. ignited.innih.gov Appropriately functionalized oxazoles can serve as the coupling partners in numerous transition metal-catalyzed reactions. ignited.in

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-oxazole with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This method is widely used to form C-C bonds and introduce aryl or heteroaryl substituents.

Stille Coupling: The Stille reaction couples the chloro-oxazole with an organostannane reagent (e.g., tributylstannyl derivatives). It is a versatile alternative to the Suzuki coupling, particularly when organoboron compounds are unstable or difficult to prepare. ignited.in

Heck Coupling: While less common for chloro-heterocycles compared to their bromo or iodo counterparts, the Heck reaction can, under appropriate conditions, couple the chloro-oxazole with an alkene to form a new C-C bond, leading to vinyl-substituted oxazoles.

These reactions typically require a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand, a base, and an appropriate solvent system. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity and yield. nih.gov

Table 2: Examples of Palladium-Catalyzed Coupling Reactions on Chloro-Oxazoles

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | 2-Aryl-oxazole |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | Not always required | 2-Aryl-oxazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | 2-Vinyl-oxazole |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand | NaOtBu, Cs₂CO₃ | 2-Amino-oxazole |

Halogen-Dance Rearrangements

The halogen-dance is a base-induced isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. nih.govwikipedia.org This rearrangement offers a powerful method for accessing substituted isomers that are otherwise difficult to synthesize. wikipedia.org

In the context of oxazoles, treating a halogenated derivative with a strong base, such as lithium diisopropylamide (LDA), at low temperatures can induce deprotonation at an adjacent ring position. nih.gov This is followed by a series of halogen-metal exchange steps that ultimately result in the migration of the halogen to a more thermodynamically stable position. nih.govmuni.cz For instance, a 5-bromooxazole (B1343016) can be isomerized to a 4-bromooxazole. muni.cz While the literature primarily focuses on bromo-oxazoles, similar principles can apply to chloro-derivatives under specific conditions, allowing for the potential rearrangement of the chlorine atom on the oxazole ring, thereby creating a new reactive site.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol is crucial for optimizing reaction conditions and predicting outcomes.

Nucleophilic Displacement: The displacement of the C2-chlorine atom proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the initial addition of the nucleophile to the C2 carbon to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore the aromaticity of the oxazole ring. The stability of the intermediate is a key factor influencing the reaction rate. nih.gov

Palladium-Catalyzed Coupling: These reactions proceed through a well-established catalytic cycle involving three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the oxazole.

Transmetalation (for Suzuki/Stille): The organometallic coupling partner (organoboron or organotin) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. acs.org

Halogen-Dance Rearrangement: The mechanism involves a base-induced deprotonation to form a carbanion, which then participates in an intermolecular halogen transfer with a molecule of the starting material. nih.gov This process generates a new lithiated intermediate and a dihalogenated species, ultimately leading to the thermodynamically more stable halogenated product. nih.govwikipedia.org

Deuterium-labeling experiments and computational studies are often employed to elucidate these mechanistic pathways in detail, providing insights into rate-determining steps and the roles of various reagents. rsc.org

Computational and Theoretical Studies of 2 2 Chloro 1,3 Oxazol 4 Yl Propan 2 Ol

Electronic Structure and Bonding Analysis

The electronic structure and bonding of a molecule are fundamental to its stability and reactivity. An analysis of 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol would involve examining the distribution of electrons and the nature of the chemical bonds within the molecule. Techniques such as Natural Bond Orbital (NBO) analysis are employed to understand orbital interactions. For instance, in a study of a different heterocyclic compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, NBO analysis identified strong stabilization energies arising from the interaction between lone pair orbitals and antibonding orbitals, indicating significant electron delocalization within the ring system. asianresassoc.org A similar analysis for 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol would likely reveal the influence of the electronegative chlorine, oxygen, and nitrogen atoms on the electronic environment of the oxazole (B20620) ring and the propan-2-ol substituent.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. This involves identifying the stable conformers (rotational isomers) and the energy barriers between them. For molecules with rotatable bonds, like the one connecting the propan-2-ol group to the oxazole ring in 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol, multiple low-energy conformations may exist.

Studies on similar molecules, such as 1-chloro-2-propanol (B90593) and 2,3-dichloro-1-propanol, have utilized computational methods like Density Functional Theory (DFT) to map their potential energy surfaces. nih.govnih.gov These analyses revealed the preference for specific gauche or anti conformations, which are stabilized by factors like hyperconjugation or intramolecular hydrogen bonding. nih.gov For 2,3-dichloro-1-propanol, ten distinct minima were located on its potential energy surface, with the Ggg and Gtg1 structures being the most stable. nih.gov A similar theoretical investigation for 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol would elucidate its preferred spatial arrangements and the energetic landscape governing its conformational dynamics.

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are instrumental in predicting a wide range of molecular properties that are often difficult to measure experimentally.

Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.

For example, a computational study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol found a consistent HOMO-LUMO energy gap of around 4.98 eV across different solvents, suggesting that the molecule's stability is not significantly influenced by its environment. asianresassoc.org In another study involving furosemide, the HOMO-LUMO energy gap was calculated to be -0.1818 a.u. using the B3LYP/6-31G(d,p) level of theory. scispace.com For 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol, the HOMO would likely be localized on the electron-rich oxazole ring, while the LUMO might be distributed across the ring and the chloro substituent. The calculated energy gap would provide insights into its potential reactivity in chemical reactions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | - | - | ~4.98 | DFT |

| Furosemide | -0.24699 a.u. | -0.06519 a.u. | -0.1818 a.u. | B3LYP/6-31G(d,p) |

Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites).

In the analysis of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, MEP maps confirmed nucleophilic regions over the oxygen atom and electrophilic sites over aromatic hydrogens. asianresassoc.org For 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol, it is expected that the MEP would show negative potential (red) around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the hydroxyl group, making them likely sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group and parts of the carbon framework would likely exhibit positive potential (blue), indicating susceptibility to nucleophilic attack.

Reaction Mechanism Elucidation using DFT

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate and is a critical structure for determining the kinetics of a reaction. Characterizing the transition state involves locating this saddle point on the potential energy surface and confirming it has exactly one imaginary frequency in a vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products.

While specific reaction mechanisms involving 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol have not been detailed in available literature, DFT has been widely used to elucidate mechanisms for the formation of related oxazole structures. For instance, the reaction of 2-(acylamino)malonic acid esters with chloroethynylphosphonates to form oxazole derivatives involves several steps that could be modeled using DFT to identify the transition states for each elementary step, thereby providing a detailed understanding of the reaction pathway and its energetics. researchgate.net

Activation Energy Calculations

A thorough search of scientific literature and chemical databases did not yield any specific studies focused on the activation energy calculations for reactions involving 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol. Such calculations are fundamental in predicting the kinetic stability and reactivity of a compound. They typically involve quantum mechanical modeling to determine the energy barrier that must be overcome for a chemical reaction to occur. The absence of this data indicates a gap in the current understanding of the chemical kinetics of this compound.

Solvent Effects on Reactivity and Conformation

The influence of solvents on the reactivity and conformational stability of a molecule is a key area of computational chemistry. Solvents can significantly alter reaction rates and product distributions, as well as the three-dimensional shape of a molecule. However, no dedicated studies on the solvent effects for 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol could be located. General principles of solvent effects suggest that polar solvents might stabilize polar transition states, thereby affecting reactivity, but specific computational data to support this for the target molecule is not available.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are widely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. These predicted spectra are invaluable for the structural elucidation of newly synthesized compounds. While general spectroscopic characteristics can be inferred from the structure of 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol, no specific computational studies providing detailed theoretical spectra or analysis of its spectroscopic signatures have been published.

Role of 2 2 Chloro 1,3 Oxazol 4 Yl Propan 2 Ol As a Precursor in Advanced Organic Synthesis

Building Block for Novel Oxazole-Containing Frameworks

The utility of 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL as a foundational building block lies in the reactivity of its 2-chloro substituent. This halogen atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, enabling the elaboration of the oxazole (B20620) core into more complex frameworks. Such frameworks are integral to many biologically significant natural products, including the phorboxazoles and diazonamides, where the oxazole moiety is a key structural feature. nih.gov

Transition-metal-catalyzed cross-coupling reactions are a primary method for extending the molecular framework from the 2-chloro position. The Suzuki-Miyaura coupling, which utilizes palladium catalysts to couple halides with organoboron compounds, is a particularly robust and widely used method for forming C-C bonds with aryl and heteroaryl groups. ijpsonline.comrsc.orgresearchgate.net By reacting 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL with a variety of arylboronic acids, a diverse range of 2-aryl-1,3-oxazole derivatives can be synthesized. This approach is fundamental for creating libraries of compounds with potentially tunable electronic and biological properties. nih.gov

| Arylboronic Acid Partner | Potential Product Structure | Catalyst/Conditions (General) |

|---|---|---|

| Phenylboronic acid | 2-(2-Phenyl-1,3-oxazol-4-yl)propan-2-ol | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene/H₂O) |

| 4-Methoxyphenylboronic acid | 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]propan-2-ol | |

| Thiophene-2-boronic acid | 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]propan-2-ol | |

| Pyridine-3-boronic acid | 2-[2-(Pyridin-3-yl)-1,3-oxazol-4-yl]propan-2-ol |

Beyond arylation, other cross-coupling reactions can be employed to introduce different functionalities. The Sonogashira coupling, for instance, allows for the introduction of terminal alkynes. researchgate.net This transformation yields 2-ethynyl-oxazole derivatives, which are themselves versatile intermediates for subsequent reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), providing access to triazole-containing frameworks.

Intermediate in the Synthesis of Functionalized Organic Molecules

The strategic placement of the chlorine atom makes 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL an ideal intermediate for synthesizing highly functionalized molecules through nucleophilic aromatic substitution (SNAr). libretexts.org The electron-withdrawing nature of the oxazole ring nitrogen atom facilitates the attack of nucleophiles at the C2 position, leading to the displacement of the chloride. pharmaguideline.com This pathway is complementary to cross-coupling methods and is particularly effective for introducing heteroatom linkages.

A wide array of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the C2-chloride, providing straightforward access to 2-amino, 2-thio, and 2-alkoxy-oxazole derivatives, respectively. nih.govresearchgate.netnih.gov This reactivity is crucial for synthesizing molecules that mimic peptide bonds or other structures found in pharmacologically active compounds. nih.gov

| Nucleophile | Resulting Functional Group at C2 | Potential Product |

|---|---|---|

| Morpholine | -Morpholinyl | 2-[2-(Morpholin-4-yl)-1,3-oxazol-4-yl]propan-2-ol |

| Sodium thiophenoxide | -SPh (Phenylthio) | 2-[2-(Phenylthio)-1,3-oxazol-4-yl]propan-2-ol |

| Sodium methoxide | -OCH₃ (Methoxy) | 2-[2-(Methoxy-1,3-oxazol-4-yl]propan-2-ol |

| Aniline | -NHPh (Anilino) | 2-[2-(Anilino)-1,3-oxazol-4-yl]propan-2-ol |

The tertiary alcohol group at the C4-position also contributes to the compound's role as a synthetic intermediate. While tertiary alcohols are generally poor leaving groups, they can be activated or undergo specific catalytic reactions. For example, modern methods using iron(III) catalysts can promote the direct intramolecular substitution of tertiary alcohols, opening pathways to fused heterocyclic systems if a suitable nucleophile is present elsewhere in the molecule. researchgate.net

Development of New Synthetic Methodologies Utilizing the Compound's Reactivity

Substrates like 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL are instrumental in the development and optimization of novel synthetic methodologies. Halo-substituted heterocycles are standard substrates for testing the efficacy and scope of new catalytic systems for cross-coupling reactions. nih.govresearchgate.net For instance, researchers might use this compound to evaluate new palladium or nickel-based catalysts designed for improved activity, lower catalyst loadings, or milder reaction conditions. nih.gov

The presence of multiple, distinct functional groups allows for the exploration of chemoselectivity. A new synthetic method could be designed to selectively target the C-Cl bond for a coupling reaction while leaving the tertiary hydroxyl group untouched, or vice versa. This is critical for developing sophisticated, multi-step syntheses where protecting groups can be minimized. Furthermore, this precursor is suitable for developing one-pot reaction sequences. A novel methodology could involve the initial formation of the oxazole ring followed by an in-situ functionalization at the C2 position via a Suzuki-Miyaura coupling, streamlining the synthetic process. nih.gov

Preparation of Chemically Diverse Analogues

The primary value of 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL in advanced organic synthesis is its application in generating libraries of chemically diverse analogues for fields such as drug discovery. researchgate.net Diversification can be achieved by systematically modifying the two main reactive sites: the C2-chloro group and the C4-propan-2-ol side chain.

Diversification at the C2 Position: As detailed previously, the C2 position is readily modified through a host of well-established reactions.

Suzuki-Miyaura Coupling: Reaction with a wide array of commercially available aryl and heteroaryl boronic acids can generate a large library of 2-aryl substituted oxazoles. ijpsonline.comnih.gov

Nucleophilic Aromatic Substitution: A diverse set of amines, thiols, and alcohols can be introduced at the C2 position, yielding analogues with varied electronic properties and hydrogen-bonding capabilities. nih.govresearchgate.net

Diversification of the C4-Propan-2-ol Side Chain: The tertiary alcohol offers additional opportunities for creating structural diversity.

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol can produce the corresponding 4-(prop-1-en-2-yl)-1,3-oxazole. libretexts.orglibretexts.org This introduces an alkene functionality that can be used for further transformations, such as polymerizations or addition reactions.

Derivatization: The hydroxyl group can undergo esterification with various carboxylic acids or acyl chlorides, or etherification, to introduce a range of different functional groups. libretexts.org While direct substitution of the tertiary hydroxyl group is challenging, it can be converted into a better leaving group (e.g., tosylate) or derivatized using specific reagents to facilitate substitution reactions. libretexts.orgnih.gov

By combining modifications at both the C2 and C4 positions, a vast chemical space can be explored from a single, readily accessible precursor, underscoring the strategic importance of 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL in modern synthetic chemistry.

Advanced Spectroscopic and Spectrometric Characterization of 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL

Following a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic and spectrometric data for the specific compound 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL could not be located. The synthesis and detailed characterization of this molecule have not been published in the available resources.

Therefore, it is not possible to provide the specific research findings and data tables requested for the following analytical techniques for this compound:

Advanced Spectroscopic and Spectrometric Characterization of Synthetic Intermediates and Products

X-ray Crystallography for Solid-State Structure Determination

While general spectroscopic characteristics can be predicted for the functional groups present in the molecule (e.g., the oxazole (B20620) ring, the tertiary alcohol, and the chloro-substituent) based on data from related compounds, providing such information would be speculative and would not adhere to the instruction to generate content based on detailed research findings for the specific subject molecule.

Conclusion and Future Research Directions

Summary of Synthetic Advances

Key synthetic strategies that could be adapted for the synthesis of this target molecule are summarized below.

| Synthetic Strategy | Key Precursors | Reaction Type | Notes |

| Van Leusen Oxazole (B20620) Synthesis | An appropriate aldehyde (e.g., 2-hydroxy-2-methylpropanal) and Tosylmethylisocyanide (TosMIC) | [3+2] Cycloaddition | This is a robust method for forming the oxazole ring, though subsequent chlorination at the 2-position would be required. nih.gov |

| Cyclization of α-Acylamino Ketones | An α-acylamino ketone precursor | Dehydrative Cyclization | This is a classical and versatile method for oxazole synthesis. The challenge would be the synthesis of the specific ketone precursor. researchgate.net |

| From N-Styrylbenzamides | A suitably substituted N-styrylbenzamide | Intramolecular Oxidative Cyclization | A metal-free approach that could offer good functional group tolerance. organic-chemistry.org |

| Chlorination of an Oxazolone (B7731731) Precursor | A 2-hydroxyoxazole (oxazolone) intermediate | Chlorination | Treatment of the corresponding oxazolone with a chlorinating agent like phosphorus oxychloride could install the C2-chloro substituent. |

Further research is necessary to establish an optimized, high-yield synthetic pathway for 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol, focusing on accessible starting materials and procedural efficiency.

Unexplored Reactivity Pathways and Potential Applications in Synthetic Chemistry

The bifunctional nature of 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol presents a rich landscape for exploring novel reactivity. The two primary reactive sites—the C2-chlorine on the oxazole ring and the tertiary alcohol—can be targeted either sequentially or, potentially, in tandem.

The chlorine atom at the 2-position of the oxazole ring is anticipated to be susceptible to nucleophilic aromatic substitution. Studies on analogous 2-chloro-heterocycles have shown that this position is activated towards displacement by a variety of nucleophiles. researchgate.netnih.gov This opens up a significant area for investigation, as the introduction of diverse functionalities at this position could serve as a powerful tool in synthetic chemistry, for example, in the construction of molecular probes or fragments for drug discovery.

The tertiary alcohol moiety also offers several avenues for chemical transformation. Dehydration could lead to the formation of an isopropenyl-substituted oxazole, a valuable building block for polymerization or further functionalization. Alternatively, the hydroxyl group could be converted into a better leaving group, facilitating substitution reactions, or it could be used as a handle for esterification or etherification to attach other molecular fragments.

| Reactive Site | Potential Reaction Type | Potential Reagents/Conditions | Resulting Structure |

| C2-Chlorine | Nucleophilic Substitution | N-nucleophiles (amines, azides), O-nucleophiles (alcohols, phenols), S-nucleophiles (thiols) | 2-Amino, 2-alkoxy, or 2-thioalkoxy substituted oxazoles |

| C2-Chlorine | Suzuki/Stille Coupling | Boronic acids/stannanes with a Palladium catalyst | 2-Aryl or 2-vinyl substituted oxazoles |

| Tertiary Alcohol | Dehydration | Acid catalyst (e.g., H₂SO₄) | 2-Chloro-4-(prop-1-en-2-yl)-1,3-oxazole |

| Tertiary Alcohol | Esterification | Acyl chlorides, carboxylic acids | Oxazole-containing esters |

| Tertiary Alcohol | Williamson Ether Synthesis | Alkyl halides with a strong base | Oxazole-containing ethers |

Exploring these pathways could establish 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol as a versatile intermediate for accessing a wide range of more complex heterocyclic systems.

Opportunities for Advanced Computational Modeling

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, offering insights that can guide experimental work. irjweb.com For 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol, several areas of computational modeling hold promise.

Density Functional Theory (DFT) studies could be employed to:

Determine the optimized molecular geometry, including bond lengths and angles. irjweb.com

Calculate the molecular electrostatic potential (MEP) map to identify electron-rich and electron-poor regions, thus predicting sites for electrophilic and nucleophilic attack.

Analyze the frontier molecular orbitals (HOMO-LUMO) to understand its electronic properties and chemical reactivity. irjweb.com

Model the transition states of proposed reactions to elucidate mechanisms and predict reaction kinetics.

Quantitative Structure-Activity Relationship (QSAR) modeling could be valuable if a library of derivatives is synthesized. By correlating structural modifications with measured biological activity (e.g., anticancer, antimicrobial), predictive models could be built to guide the design of more potent compounds. nih.govresearchgate.net Such models have been successfully applied to other classes of oxazole derivatives to identify promising candidates for further development. nih.gov

| Computational Method | Research Objective | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Structural Optimization | Accurate 3D geometry, bond parameters. irjweb.com |

| DFT | Reactivity Prediction | MEP maps, HOMO-LUMO energy gaps, local reactivity descriptors. irjweb.com |

| DFT | Mechanistic Studies | Transition state energies for substitution and elimination reactions. |

| QSAR | Biological Activity Prediction | Models correlating structural features with potency against biological targets. nih.gov |

| Molecular Docking | Target Interaction Analysis | Plausible binding modes and affinities within protein active sites. nih.gov |

These computational approaches would not only deepen the fundamental understanding of this molecule but also accelerate the discovery of its potential applications.

Prospects for Derivatization Towards Novel Chemical Entities

The true potential of 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol lies in its role as a scaffold for derivatization. The ability to selectively modify the C2-position and the propan-2-ol substituent allows for the systematic generation of a library of novel compounds. Oxazole-containing molecules are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netbenthamscience.comtandfonline.com

Future research should focus on a systematic derivatization strategy:

Modification at C2: Displacing the chloro group with a diverse set of amines, thiols, and alcohols would generate a series of 2-substituted oxazoles. This is a well-established strategy for tuning the electronic and steric properties of heterocyclic compounds. researchgate.net

Modification of the Alcohol: Converting the tertiary alcohol into esters, ethers, or carbamates can significantly alter the lipophilicity and pharmacokinetic properties of the molecule. libretexts.org

Combined Derivatization: A combinatorial approach, modifying both the C2 and the alcohol positions, would rapidly expand the chemical space accessible from this starting material.

Such a derivatization program, guided by computational modeling and aimed at biological screening, could lead to the identification of new chemical entities with valuable therapeutic or material science applications. The structural diversity that can be generated from this single, relatively simple starting material underscores its potential as a valuable building block in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthesis protocols for 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of a propan-2-ol precursor using HCl in the presence of a catalyst (e.g., ZnCl₂) under controlled temperature (0–5°C) is a common approach, as demonstrated in analogous oxazole derivatives . Cyclization of precursors containing chloro and oxazole moieties may involve reagents like POCl₃ or SOCl₂ to form the oxazole ring .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The chloro-oxazole proton (C4-H) typically appears as a singlet near δ 8.0–8.5 ppm in ¹H NMR. The tert-alcohol group (propan-2-ol) shows a broad peak for the hydroxyl proton (δ 1.5–2.5 ppm) and a singlet for the two methyl groups (δ 1.2–1.5 ppm) .

- Mass Spectrometry : The molecular ion peak ([M]⁺) should correspond to the exact mass (calculated via high-resolution MS). Chlorine’s isotopic pattern (3:1 ratio for ³⁵Cl/³⁷Cl) can confirm its presence .

- IR : A broad O–H stretch (~3200–3500 cm⁻¹) and C–Cl stretch (~550–750 cm⁻¹) are key identifiers .

Q. What purification methods are recommended for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) effectively separates polar impurities. Recrystallization from dichloromethane/hexane mixtures is suitable for obtaining high-purity crystals .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

- Methodological Answer : Dynamic effects, such as tautomerism or solvent interactions, may cause discrepancies. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers, while 2D NMR (COSY, HSQC) clarifies coupling relationships. Computational modeling (DFT) of NMR chemical shifts using software like Gaussian or ORCA provides theoretical benchmarks .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of a saturated solution in acetone/water (v/v 9:1) at 4°C promotes crystal growth. For challenging cases, vapor diffusion or seeding techniques are recommended. Use SHELXL for refinement and Mercury for visualizing intermolecular interactions (e.g., hydrogen bonds between hydroxyl and oxazole groups) .

Q. How can regioselectivity in oxazole ring formation be analyzed?

- Methodological Answer : Computational methods like density functional theory (DFT) predict reaction pathways by comparing activation energies of intermediates. For example, evaluate the stability of carbocation intermediates during cyclization using Gaussian. Experimentally, LC-MS monitoring of reaction intermediates at varying temperatures validates computational predictions .

Q. What computational approaches model the compound’s electronic properties?

- Methodological Answer : Quantum chemical calculations (e.g., HOMO-LUMO analysis via DFT) reveal reactivity trends. Tools like CC-DPS integrate QSPR (quantitative structure-property relationship) models to predict solubility, logP, and dipole moments. Molecular dynamics simulations assess solvent interactions .

Data Interpretation and Validation

Q. How to address discrepancies between experimental and computational spectral data?

- Methodological Answer : Calibrate computational models using solvent correction (e.g., PCM in Gaussian) and basis set adjustments (e.g., B3LYP/6-311+G(d,p)). Validate with experimental data from structurally similar oxazole derivatives .

Q. What metrics validate crystal structure refinement quality?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。